

Synthesis of 7-Tridecanone via Oxidation of 7-Tridecanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **7-Tridecanone**

Cat. No.: **B047724**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of **7-tridecanone**, a valuable intermediate in organic synthesis, through the oxidation of the secondary alcohol 7-tridecanol. Four common and effective oxidation methods are presented: Jones oxidation, Pyridinium Chlorochromate (PCC) oxidation, Swern oxidation, and (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)-mediated oxidation.

These protocols are designed to offer a comparative overview, enabling researchers to select the most suitable method based on factors such as reaction conditions, reagent toxicity, and desired purity.

Chemical Transformation

The fundamental chemical transformation is the oxidation of a secondary alcohol to a ketone.

Caption: General reaction for the oxidation of 7-tridecanol to **7-tridecanone**.

Comparative Data Summary

The following table summarizes the quantitative data for the different oxidation methods, allowing for easy comparison of their efficiency and reaction conditions.

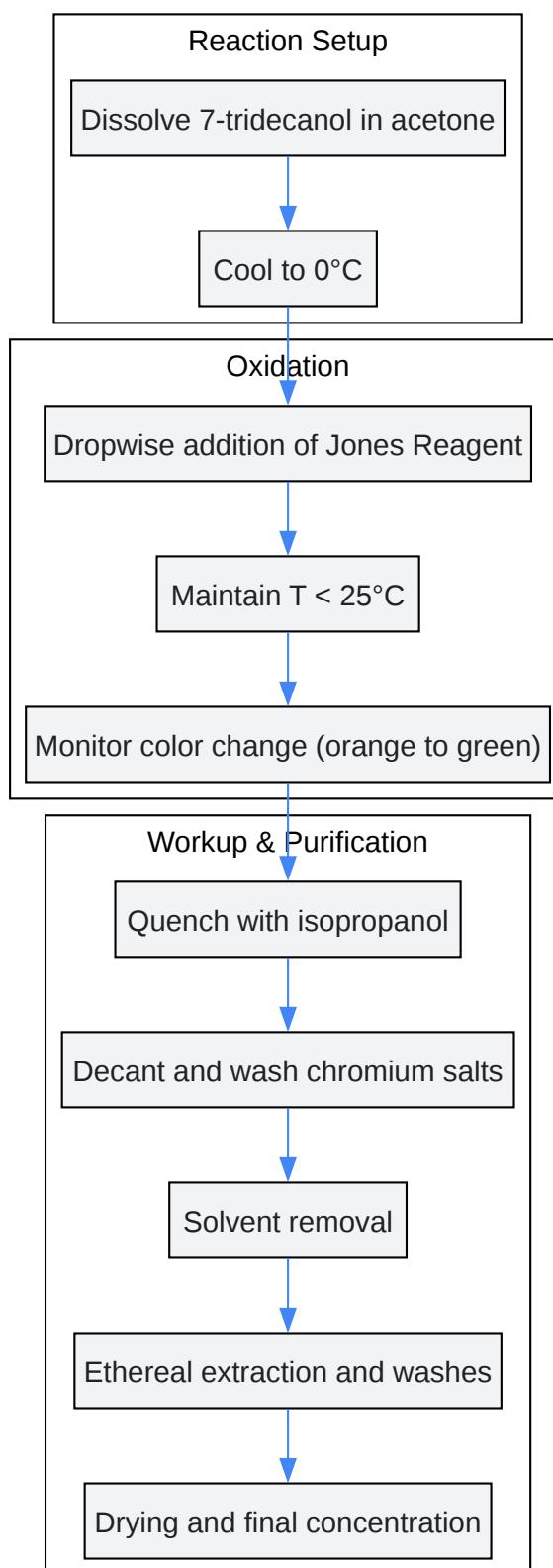
Oxidation Method	Oxidizing Agent	Typical Yield (%)	Reaction Time (h)	Temperature (°C)	Key Considerations
Jones Oxidation	CrO ₃ , H ₂ SO ₄ , Acetone	85-95	0.5 - 2	0 - 25	Strong acid, toxic Cr(VI)
PCC Oxidation	Pyridinium Chlorochromate	80-90	2 - 4	25 (Room Temp)	Anhydrous, toxic Cr(VI)
Swern Oxidation	(COCl) ₂ , DMSO, Et ₃ N	>95	1 - 2	-78	Anhydrous, cryogenic, odorous byproduct
TEMPO-mediated	TEMPO, NaOCl	90-98	1 - 3	0	Mild, catalytic, biphasic system

Jones Oxidation

The Jones oxidation is a robust and high-yielding method for the oxidation of secondary alcohols to ketones.[\[1\]](#)[\[2\]](#) It utilizes a solution of chromium trioxide in sulfuric acid and acetone. [\[1\]](#)

Experimental Protocol

- Preparation of Jones Reagent: Dissolve 26.72 g of chromium trioxide (CrO₃) in 23 ml of concentrated sulfuric acid (H₂SO₄). Cautiously dilute the mixture with distilled water to a final volume of 100 ml.
- Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 10.0 g (49.9 mmol) of 7-tridecanol in 100 ml of acetone. Cool the solution to 0°C in an ice bath.
- Oxidation: Add the prepared Jones reagent dropwise to the stirred alcohol solution, maintaining the temperature below 25°C. The reaction is exothermic. The color of the


reaction mixture will change from orange-red to green, indicating the reduction of Cr(VI) to Cr(III).

- Quenching: After the addition is complete and the green color persists, add isopropyl alcohol dropwise to quench any excess oxidizing agent until the orange color is no longer visible.
- Workup: Decant the acetone solution from the precipitated chromium salts. Wash the salts with additional acetone. Combine the acetone fractions and remove the solvent under reduced pressure. Dissolve the residue in diethyl ether, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.
- Purification: Filter to remove the drying agent and concentrate the solution under reduced pressure to yield crude **7-tridecanone**. Further purification can be achieved by vacuum distillation or column chromatography on silica gel.

Quantitative Data

Reactant/ Product	Molecular Weight (g/mol)	Amount	Moles (mmol)	Theoretic al Yield (g)	Actual Yield (g)	Yield (%)
7- Tridecanol	200.36	10.0 g	49.9	-	-	-
7- Tridecanone	198.34	-	-	9.90	8.91	~90

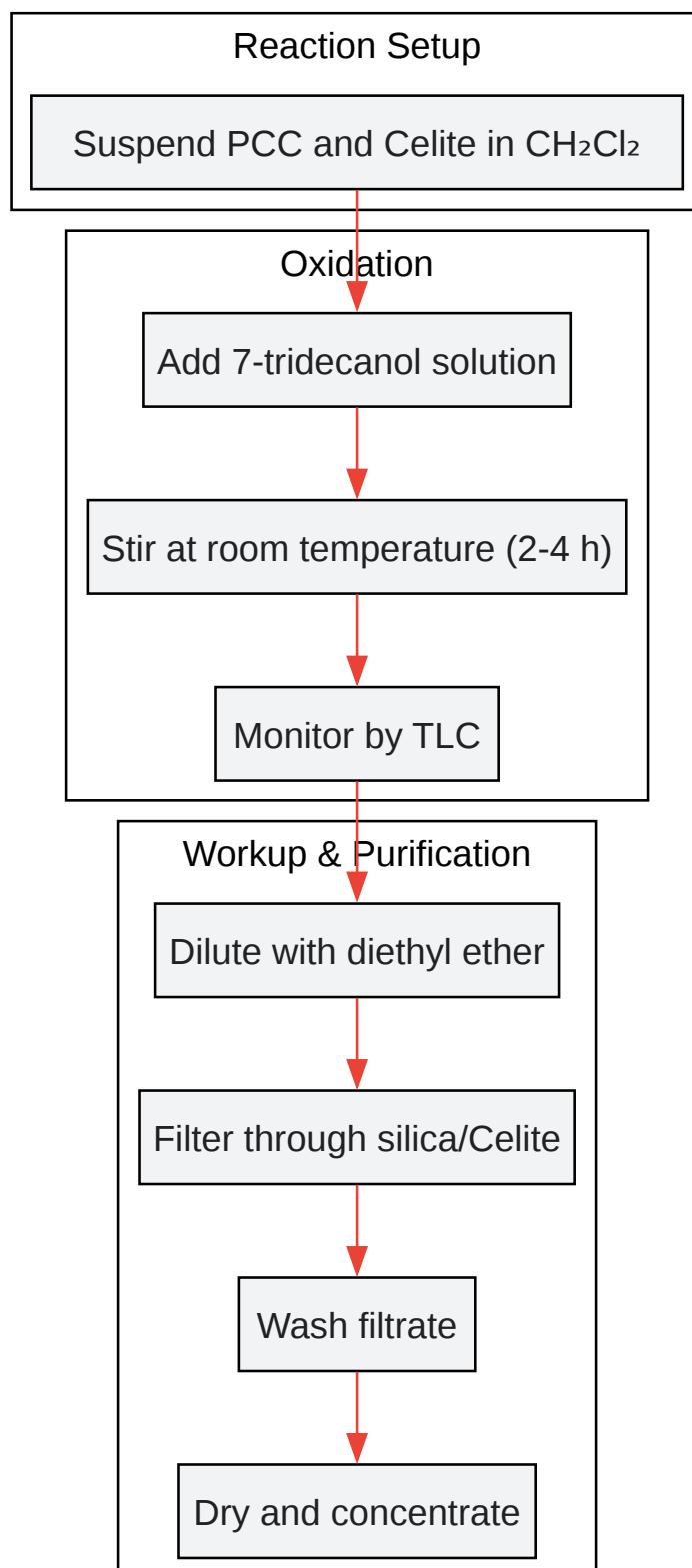
Jones Oxidation Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for the Jones oxidation of 7-tridecanol.

Pyridinium Chlorochromate (PCC) Oxidation

PCC is a milder oxidizing agent than chromic acid and is often used for the selective oxidation of alcohols to aldehydes and ketones under anhydrous conditions.^{[3][4]} The use of Celite or molecular sieves is recommended to simplify the workup by adsorbing the chromium byproducts.^{[5][6]}


Experimental Protocol

- Reaction Setup: To a stirred suspension of 1.2 equivalents of Pyridinium Chlorochromate (PCC) and an equal weight of Celite in anhydrous dichloromethane (CH_2Cl_2), add a solution of 1 equivalent of 7-tridecanol in anhydrous CH_2Cl_2 at room temperature.
- Oxidation: Stir the mixture at room temperature for 2 to 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium residues.
- Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude **7-tridecanone**. The product can be further purified by column chromatography.

Quantitative Data

Reactant/Product	Molecular Weight (g/mol)	Molar Ratio	Typical Yield (%)	Reaction Time (h)
7-Tridecanol	200.36	1.0	-	-
PCC	215.56	1.2	-	-
7-Tridecanone	198.34	-	80-90	2 - 4

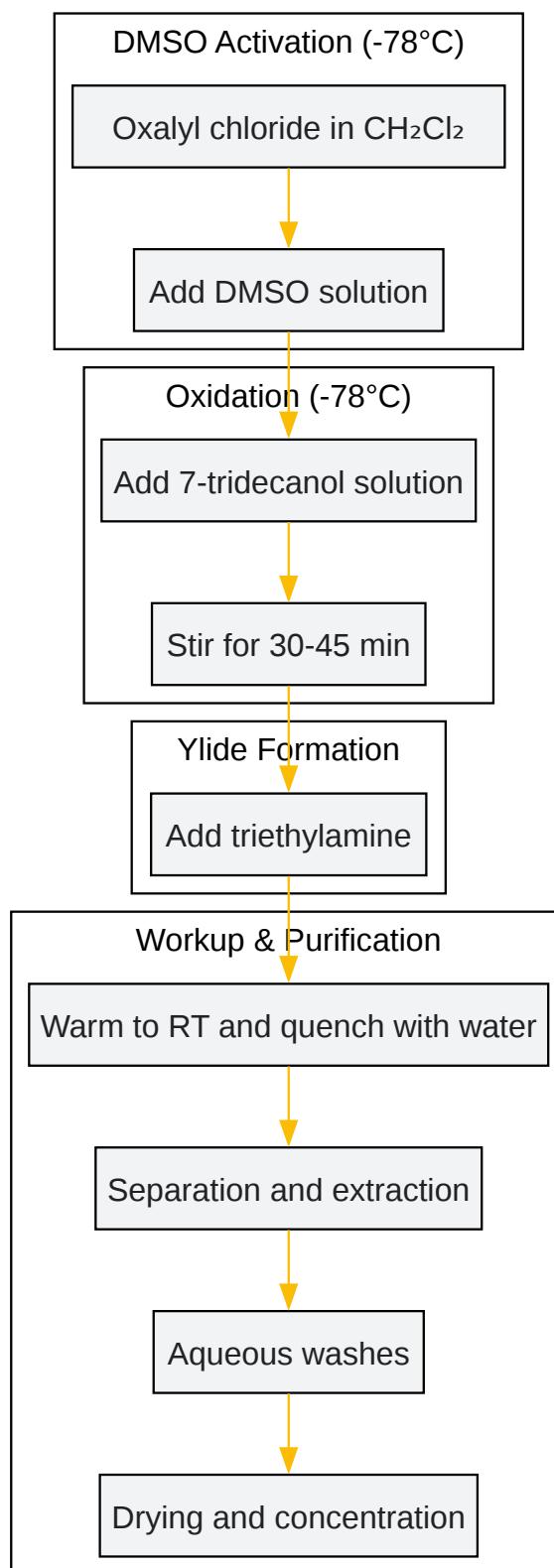
PCC Oxidation Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for the PCC oxidation of 7-tridecanol.

Swern Oxidation

The Swern oxidation is a very mild and highly efficient method that uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures.^{[7][8]} It is particularly useful for substrates sensitive to harsher conditions.^[9]


Experimental Protocol

- Activation of DMSO: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen), dissolve 2.2 equivalents of oxalyl chloride in anhydrous dichloromethane (CH_2Cl_2) and cool to -78°C (dry ice/acetone bath). To this, slowly add a solution of 2.5 equivalents of anhydrous DMSO in CH_2Cl_2 , maintaining the temperature below -60°C. Stir for 15 minutes.
- Addition of Alcohol: Add a solution of 1 equivalent of 7-tridecanol in CH_2Cl_2 dropwise, keeping the temperature at -78°C. Stir for 30-45 minutes.
- Formation of Ylide: Add 5 equivalents of triethylamine (Et_3N) dropwise to the reaction mixture.
- Warming and Quenching: Allow the reaction to warm to room temperature, then quench by adding water.
- Workup: Separate the organic layer, and extract the aqueous layer with CH_2Cl_2 . Combine the organic layers and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic phase over anhydrous magnesium sulfate.
- Purification: Filter and concentrate under reduced pressure. The crude product can be purified by flash chromatography on silica gel.

Quantitative Data

Reactant/Product	Molecular Weight (g/mol)	Molar Ratio	Typical Yield (%)	Reaction Time (h)
7-Tridecanol	200.36	1.0	-	-
Oxalyl Chloride	126.93	2.2	-	-
DMSO	78.13	2.5	-	-
Triethylamine	101.19	5.0	-	-
7-Tridecanone	198.34	-	>95	1 - 2

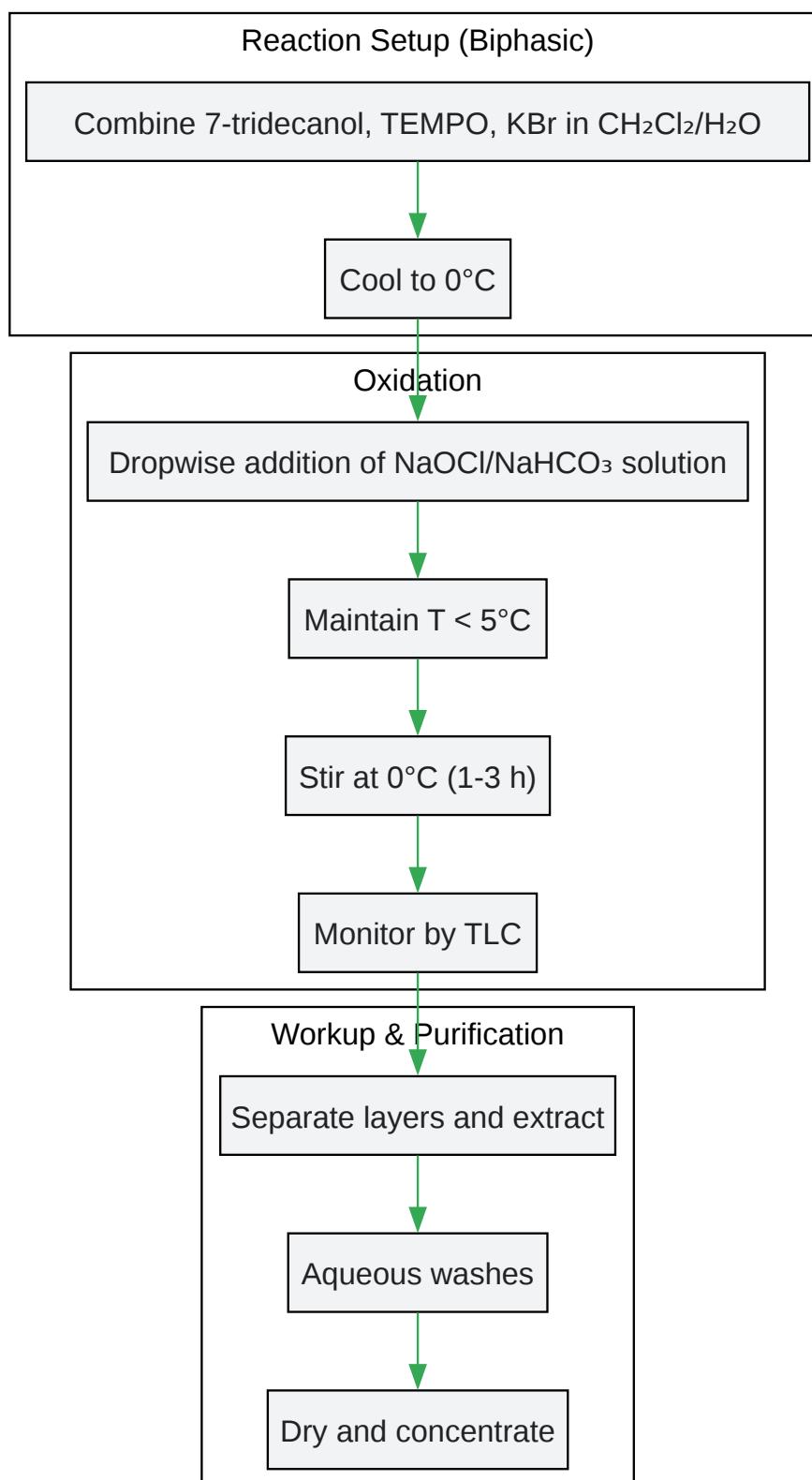
Swern Oxidation Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for the Swern oxidation of 7-tridecanol.

TEMPO-mediated Oxidation

This method utilizes a catalytic amount of the stable nitroxyl radical TEMPO with a stoichiometric co-oxidant, typically sodium hypochlorite (bleach), in a biphasic system.[\[10\]](#)[\[11\]](#) It is considered a "green" and highly selective oxidation method.[\[12\]](#)


Experimental Protocol

- Reaction Setup: In a round-bottom flask, combine 7-tridecanol (1 equivalent), TEMPO (0.01 equivalents), and dichloromethane (CH_2Cl_2). Add a solution of potassium bromide (KBr, 0.1 equivalents) in water.
- Oxidation: Cool the biphasic mixture to 0°C with vigorous stirring. Prepare a solution of sodium hypochlorite (NaOCl, 1.1 equivalents) and sodium bicarbonate (NaHCO_3 , 1.1 equivalents) in water. Add this solution dropwise to the reaction mixture, maintaining the temperature below 5°C. Stir at 0°C for 1-3 hours, monitoring by TLC.
- Workup: Separate the layers and extract the aqueous layer with CH_2Cl_2 . Combine the organic layers and wash with 1 M HCl, saturated sodium thiosulfate solution, and brine.
- Purification: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield **7-tridecanone**.

Quantitative Data

Reactant/Product	Molecular Weight (g/mol)	Molar Ratio	Typical Yield (%)	Reaction Time (h)
7-Tridecanol	200.36	1.0	-	-
TEMPO	156.25	0.01	-	-
NaOCl	74.44	1.1	-	-
7-Tridecanone	198.34	-	90-98	1 - 3

TEMPO-mediated Oxidation Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for the TEMPO-mediated oxidation of 7-tridecanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Jones Oxidation [organic-chemistry.org]
- 3. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Swern Oxidation [organic-chemistry.org]
- 8. Swern oxidation - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. atlanchimpharma.com [atlanchimpharma.com]
- 11. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 12. Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Synthesis of 7-Tridecanone via Oxidation of 7-Tridecanol: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b047724#synthesis-of-7-tridecanone-from-7-tridecanol-oxidation>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com